molecular formula C14H12N2O3S B3259228 N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide CAS No. 31523-11-2

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide

Cat. No.: B3259228
CAS No.: 31523-11-2
M. Wt: 288.32 g/mol
InChI Key: RRSWFYAQDDXZFY-UHFFFAOYSA-N
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Description

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. This compound contains a benzenesulfonamide moiety with an amine group attached to the benzene ring. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Mechanism of Action

Target of Action

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide, also known as N-(2-oxoindolin-5-yl)benzenesulfonamide, is a compound that has been found to interact with the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a tyrosine kinase that plays a crucial role in cell adhesion, proliferation, differentiation, migration, and collagen recognition .

Mode of Action

This compound acts as a selective inhibitor of the DDR1 tyrosine kinase . It inhibits the autophosphorylation of DDR1, which is a critical step in its activation . This inhibition disrupts the normal signaling pathways of DDR1, leading to changes in cellular processes such as cell adhesion and migration .

Biochemical Pathways

The inhibition of DDR1 by this compound affects multiple biochemical pathways. DDR1 is involved in the regulation of various cellular processes, including cell growth, differentiation, migration, and apoptosis . By inhibiting DDR1, this compound can disrupt these processes and potentially lead to the suppression of tumor growth and metastasis .

Pharmacokinetics

The compound’s effectiveness in inhibiting ddr1 suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use

Result of Action

The primary result of this compound’s action is the inhibition of DDR1, leading to the disruption of various cellular processes . For example, in neuroglioma cells, it has been shown to significantly inhibit cell proliferation and migration, induce cell cycle arrest, and increase apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other molecules that can bind to DDR1, the concentration of the compound, and the specific cellular environment

Biochemical Analysis

Biochemical Properties

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2, which is involved in cell cycle regulation . The inhibition of this enzyme can lead to cell cycle arrest, making the compound a potential candidate for cancer therapy. Additionally, this compound interacts with various biomolecules, including proteins involved in apoptosis and cell proliferation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . It also affects cell signaling pathways, such as the p53 pathway, which is crucial for regulating cell growth and apoptosis . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclin-dependent kinase 2, inhibiting its activity and leading to cell cycle arrest . Additionally, this compound can induce apoptosis by activating the intrinsic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . This compound also modulates gene expression by influencing the activity of transcription factors such as p53 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of metabolites involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with proteins involved in apoptosis and cell cycle regulation . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity by directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide typically involves the reaction of 2-oxo-2,3-dihydro-1H-indole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern on the indole ring and the presence of the benzenesulfonamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14-9-10-8-11(6-7-13(10)15-14)16-20(18,19)12-4-2-1-3-5-12/h1-8,16H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSWFYAQDDXZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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